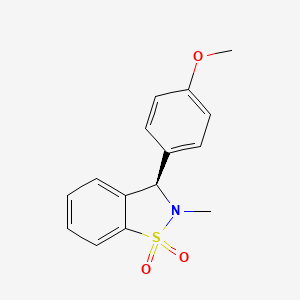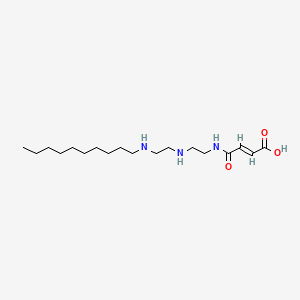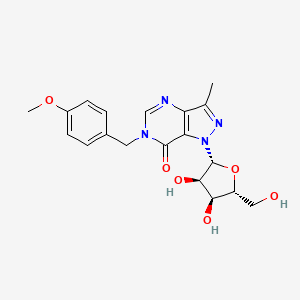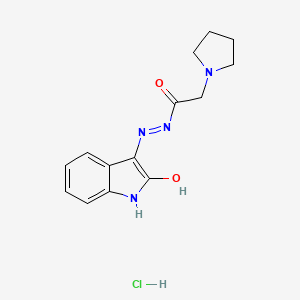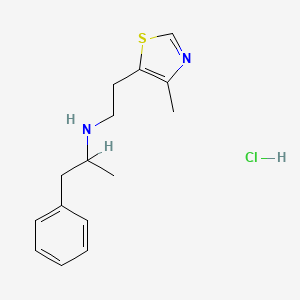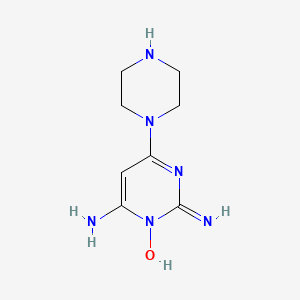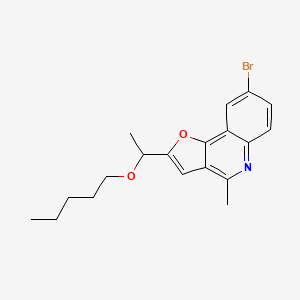
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methylthienyl group, and a phenyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, 5-methyl-2-thiophenecarboxaldehyde, and phenylhydrazine in the presence of a catalyst can yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole, 1-phenyl-2-(5-methyl-2-thienyl)-5-(4-chlorophenyl)-: Similar structure with different substitution patterns.
1H-Pyrrole, 1-(4-bromophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-: Bromine substitution instead of chlorine.
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-ethyl-2-thienyl)-5-phenyl-: Ethyl group instead of methyl group on the thiophene ring.
Uniqueness
The unique combination of substituents in 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91307-09-4 |
|---|---|
Molekularformel |
C21H16ClNS |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)-5-phenylpyrrole |
InChI |
InChI=1S/C21H16ClNS/c1-15-7-14-21(24-15)20-13-12-19(16-5-3-2-4-6-16)23(20)18-10-8-17(22)9-11-18/h2-14H,1H3 |
InChI-Schlüssel |
OYXARLJMHGOVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







